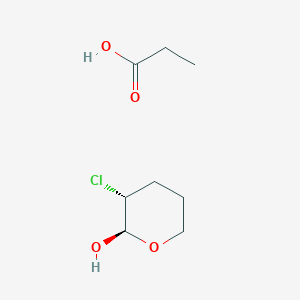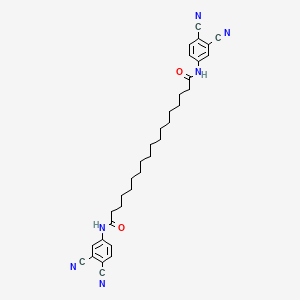
N~1~,N~18~-Bis(3,4-dicyanophenyl)octadecanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~18~-Bis(3,4-dicyanophenyl)octadecanediamide is a compound belonging to the class of dicyanophenylalkanediamides. These compounds are characterized by the presence of two dicyanophenyl groups attached to an alkanediamide backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N~1~,N~18~-Bis(3,4-dicyanophenyl)octadecanediamide can be synthesized by reacting 4-aminophthalonitrile with a saturated aliphatic dicarboxylic acid halide. The reaction typically involves the use of a solvent such as acetone and a base like potassium carbonate to facilitate the substitution reaction . The reaction conditions often include heating the mixture to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of N1,N~18~-Bis(3,4-dicyanophenyl)octadecanediamide can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~18~-Bis(3,4-dicyanophenyl)octadecanediamide undergoes various chemical reactions, including:
Polymerization: The compound can polymerize through heating, either by itself or in the presence of a metal or a salt, to form polyphthalocyanine resins.
Substitution Reactions: The dicyanophenyl groups can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Polymerization: Heating the compound in the presence of a metal or a salt.
Substitution Reactions: Using nucleophiles such as amines or alcohols in the presence of a base like potassium carbonate.
Major Products Formed
Applications De Recherche Scientifique
N~1~,N~18~-Bis(3,4-dicyanophenyl)octadecanediamide has several scientific research applications, including:
Polymer Chemistry: Used in the synthesis of high-performance resins and plastics, particularly polyphthalocyanine resins.
Materials Science: Employed in the development of coatings, laminates, adhesives, and filament windings due to its excellent thermal stability and mechanical properties.
Biomedical Research:
Mécanisme D'action
The mechanism of action of N1,N~18~-Bis(3,4-dicyanophenyl)octadecanediamide primarily involves its ability to polymerize and form stable, high-molecular-weight resins. The dicyanophenyl groups play a crucial role in the polymerization process, forming strong chemical bonds that contribute to the thermal and mechanical stability of the resulting polymers . The compound’s molecular targets and pathways are related to its interaction with various nucleophiles and its ability to undergo substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(3,4-dicyanophenyl)alkanediamides: These compounds share a similar structure but differ in the length and composition of the alkanediamide backbone.
Polyphthalocyanine Resins: These resins are formed from similar dicyanophenyl compounds and exhibit comparable thermal and mechanical properties.
Uniqueness
N~1~,N~18~-Bis(3,4-dicyanophenyl)octadecanediamide is unique due to its specific alkanediamide backbone, which imparts distinct properties to the resulting polymers. The compound’s ability to form high-performance resins with exceptional thermal stability and mechanical strength sets it apart from other similar compounds .
Propriétés
Numéro CAS |
57414-45-6 |
|---|---|
Formule moléculaire |
C34H40N6O2 |
Poids moléculaire |
564.7 g/mol |
Nom IUPAC |
N,N'-bis(3,4-dicyanophenyl)octadecanediamide |
InChI |
InChI=1S/C34H40N6O2/c35-23-27-17-19-31(21-29(27)25-37)39-33(41)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-34(42)40-32-20-18-28(24-36)30(22-32)26-38/h17-22H,1-16H2,(H,39,41)(H,40,42) |
Clé InChI |
OCVVAAABLINSAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC(=O)CCCCCCCCCCCCCCCCC(=O)NC2=CC(=C(C=C2)C#N)C#N)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


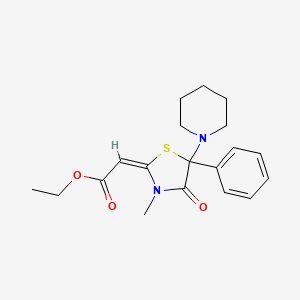
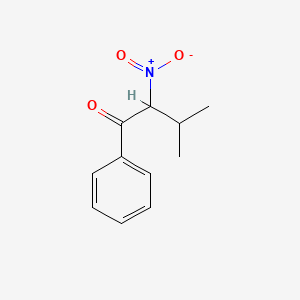
![1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14608021.png)
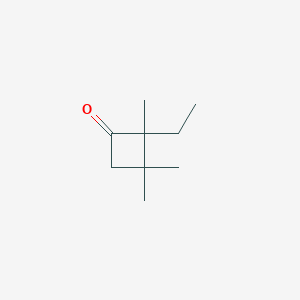
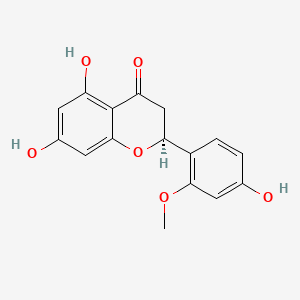
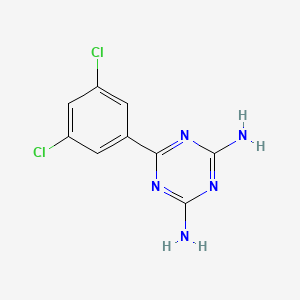
![2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine](/img/structure/B14608039.png)
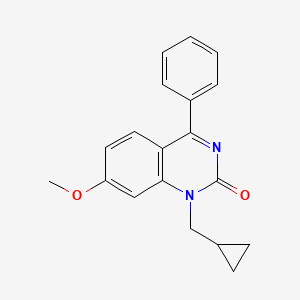
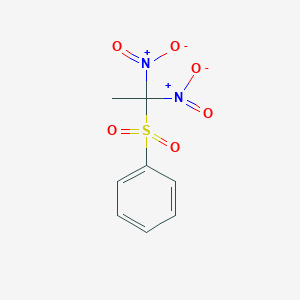
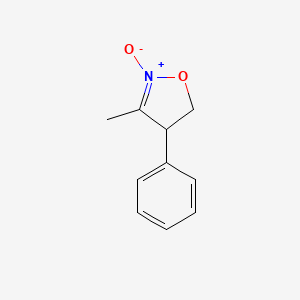
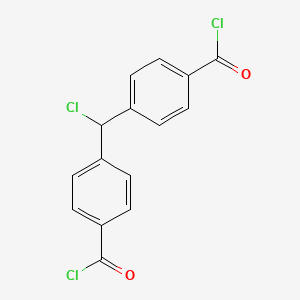
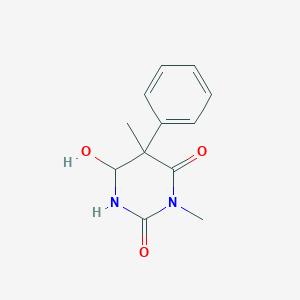
![Benzoic acid, 2-[[1-[(4-methylphenyl)imino]ethyl]amino]-](/img/structure/B14608080.png)
